Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate
Overview
Description
“Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate” is a chemical compound with the molecular formula C12H17NO2 . Its molecular weight is 207.27 . The IUPAC name for this compound is "methyl 4-amino-3-(isopropylamino)benzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate” consists of a benzoate group (a benzene ring with a carboxylate group) and an isopropylamino group . The InChI code for this compound is "1S/C11H16N2O2/c1-7(2)13-10-6-8(11(14)15-3)4-5-9(10)12/h4-7,13H,12H2,1-3H3" .Physical And Chemical Properties Analysis
“Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate” is a powder . Unfortunately, the boiling point is not available . The melting point is between 49-52 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate derivatives are utilized in synthesizing various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant were prepared from acetoacetic esters. These compounds served as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their versatility in heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Photopolymerization Studies
In photopolymerization research, derivatives of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate have been studied for their potential as photoiniferters. For example, a new alkoxyamine bearing a chromophore group linked to the aminoxyl function was proposed for this purpose. This compound, under UV irradiation, decomposes to generate corresponding alkyl and nitroxide radicals. The compound's photophysical and photochemical properties undergo drastic changes upon UV exposure, making it a potential candidate for photoiniferter in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
X-ray Crystallography and Computational Studies
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate derivatives have also been subjects of X-ray crystallography and computational studies to understand their molecular structure and properties. For example, various cathinones and their aminium salts were characterized using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The geometries of these compounds were optimized using density functional theory (DFT), and electronic spectra were calculated, providing valuable insights into the molecular structure and electronic properties of these derivatives (Nycz et al., 2011).
Safety and Hazards
“Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
methyl 3-methyl-4-(propan-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWHSNUDASHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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